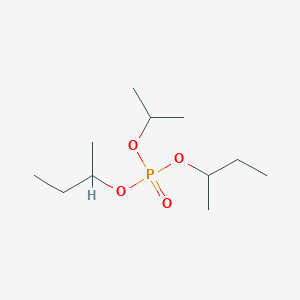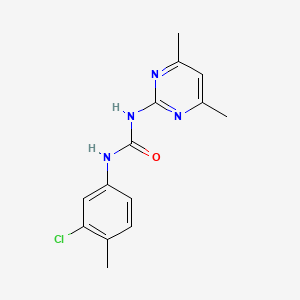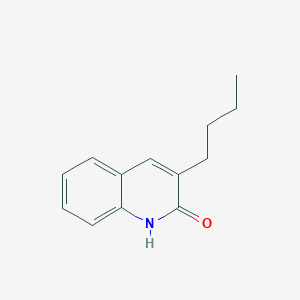![molecular formula C11H19NOS B15167162 Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI) CAS No. 481047-13-6](/img/structure/B15167162.png)
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI) is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of hydrazonoyl halides with specific hydrazinecarbothioamide derivatives in ethanol and triethylamine . The reaction yields the desired compound along with other by-products, which are then separated and purified using techniques such as crystallization and chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
Analyse Chemischer Reaktionen
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one has several scientific research applications, particularly in medicinal chemistry and pharmacology. It has been studied for its potential as a neuroprotective agent, showing significant activity against cell injury induced by N-methyl-D-aspartic acid (NMDA) . Additionally, this compound has been investigated for its anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines .
In the field of chemistry, Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful biological activities.
Wirkmechanismus
The mechanism of action of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the attenuation of calcium influx and the downregulation of NR2B subunits in NMDA receptors . This interaction helps to protect neurons from excitotoxic damage, which is a common feature in various neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one can be compared to other heterocyclic compounds such as pyrrolo[2,1-c][1,4]benzodiazepine-3,11-dione derivatives . While both classes of compounds exhibit neuroprotective properties, Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one is unique in its specific molecular interactions and the pathways it affects. Other similar compounds include thiazole and pyranothiazole derivatives, which also have a wide range of medicinal and biological properties .
Eigenschaften
CAS-Nummer |
481047-13-6 |
|---|---|
Molekularformel |
C11H19NOS |
Molekulargewicht |
213.34 g/mol |
IUPAC-Name |
(4S,9aS)-4-ethyl-4-methyl-1,2,7,8,9,9a-hexahydropyrrolo[1,2-d][1,4]thiazepin-5-one |
InChI |
InChI=1S/C11H19NOS/c1-3-11(2)10(13)12-7-4-5-9(12)6-8-14-11/h9H,3-8H2,1-2H3/t9-,11-/m0/s1 |
InChI-Schlüssel |
GGNLYDGKZKRGPC-ONGXEEELSA-N |
Isomerische SMILES |
CC[C@]1(C(=O)N2CCC[C@H]2CCS1)C |
Kanonische SMILES |
CCC1(C(=O)N2CCCC2CCS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15167098.png)
![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)
![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)
![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)

![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)



